molecular formula C16H15F2N3O5 B13834864 N4-benzoyl-2'-deoxy-2',2'-difluorocytidine

N4-benzoyl-2'-deoxy-2',2'-difluorocytidine

Cat. No.: B13834864
M. Wt: 367.30 g/mol
InChI Key: HSMDTRXWNNAGKY-UHFFFAOYSA-N
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Description

N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically require the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as benzoyl chloride .

Industrial Production Methods

Industrial production of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine often involves large-scale synthesis using automated systems for oligonucleotide synthesis. This method ensures high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine, which can be used for further research and development .

Scientific Research Applications

N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine has a wide range of scientific research applications:

Mechanism of Action

N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine stands out due to its unique fluorination pattern, which enhances its stability and efficacy compared to other nucleoside analogs .

Properties

Molecular Formula

C16H15F2N3O5

Molecular Weight

367.30 g/mol

IUPAC Name

N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)

InChI Key

HSMDTRXWNNAGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F

Origin of Product

United States

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